molecular formula C17H30N6O3S B14682053 L-Histidyl-L-leucyl-L-methioninamide CAS No. 33477-78-0

L-Histidyl-L-leucyl-L-methioninamide

Cat. No.: B14682053
CAS No.: 33477-78-0
M. Wt: 398.5 g/mol
InChI Key: OZMBEGNVMXPBMW-IHRRRGAJSA-N
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Description

L-Histidyl-L-leucyl-L-methioninamide is a synthetic tripeptide composed of three amino acid residues: L-histidine, L-leucine, and L-methioninamide (a modified form of methionine with an amide group replacing the carboxylic acid terminus). The sequence is linked via peptide bonds, forming a structure with distinct functional groups:

  • Histidine: Provides an imidazole side chain, which can act as a pH-sensitive proton acceptor/donor .
  • Leucine: A hydrophobic branched-chain amino acid contributing to structural stability.

Properties

CAS No.

33477-78-0

Molecular Formula

C17H30N6O3S

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C17H30N6O3S/c1-10(2)6-14(17(26)22-13(15(19)24)4-5-27-3)23-16(25)12(18)7-11-8-20-9-21-11/h8-10,12-14H,4-7,18H2,1-3H3,(H2,19,24)(H,20,21)(H,22,26)(H,23,25)/t12-,13-,14-/m0/s1

InChI Key

OZMBEGNVMXPBMW-IHRRRGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The C-terminal amino acid (L-methionine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of L-histidine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The histidine residue can participate in substitution reactions due to its imidazole side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various electrophiles can react with the imidazole ring of histidine under appropriate conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Regeneration of methionine from its oxidized forms.

    Substitution: Modified histidine residues with different functional groups.

Scientific Research Applications

L-Histidyl-L-leucyl-L-methioninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Histidyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing enzyme activity and protein function. The leucine and methionine residues contribute to the overall structure and stability of the peptide, affecting its biological activity.

Comparison with Similar Compounds

L-Isoleucyl-L-prolyl-L-arginyl-L-methioninamide

  • Comparison : Unlike this compound, this compound lacks histidine’s pH-sensitive imidazole but gains proline’s structural constraints and arginine’s charge.

Histidyl-leucine (His-Leu)

  • Sequence : A dipeptide with a free carboxylic acid terminus (unlike the amide terminus in the target compound).
  • Functional Impact : The carboxylic acid group may increase solubility in aqueous environments compared to the amide-terminated tripeptide .

L-Valinamide, L-tyrosylglycylglycyl-L-methionyl-

  • Sequence: A pentapeptide with a tyrosine residue (phenolic hydroxyl group) and a glycine-rich segment.

Implications of Structural Differences

  • Bioactivity : The presence of histidine and methioninamide in this compound suggests unique redox or metal-binding capabilities compared to arginine- or proline-containing analogs.
  • Solubility and Stability : Amide-terminated peptides (e.g., methioninamide derivatives) may exhibit reduced polarity and altered membrane permeability compared to carboxylic acid-terminated peptides like His-Leu.
  • Target Specificity : Sequence variations (e.g., His-Leu vs. Ile-Pro-Arg) could lead to divergent interactions with biological receptors or enzymes.

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